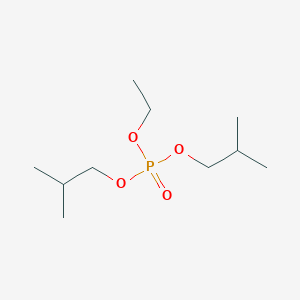![molecular formula C7H16N4 B12582122 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) CAS No. 266357-70-4](/img/structure/B12582122.png)
1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) is a chemical compound with the molecular formula C7H16N4 and a molar mass of 156.23 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction conditions often include the use of a base to facilitate the cyclization process. The specific details of the reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process also emphasizes the importance of safety and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, characterized by a similar spiro linkage but without the nitrogen atoms.
1,3-Dioxane: A related compound with oxygen atoms in the ring structure.
1,3-Dithiane: A compound with sulfur atoms in the ring structure.
Uniqueness
1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) is unique due to the presence of nitrogen atoms in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .
Properties
CAS No. |
266357-70-4 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,3,5,8-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-2-7(4-8-3-1)10-5-9-6-11-7/h8-11H,1-6H2 |
InChI Key |
WJMPYOFVECIHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)NCNCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)
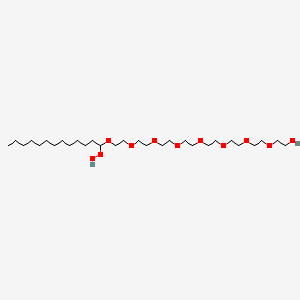
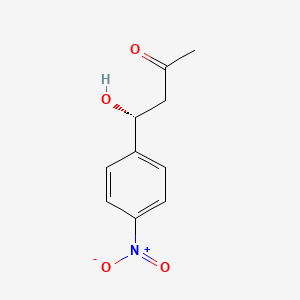
![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)
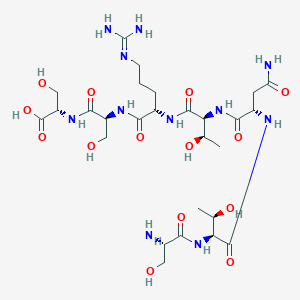
![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)
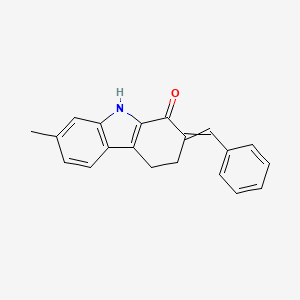

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12582101.png)
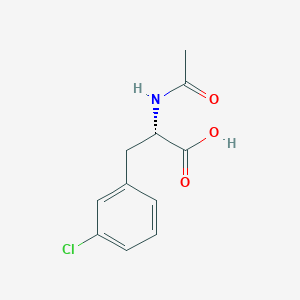
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)
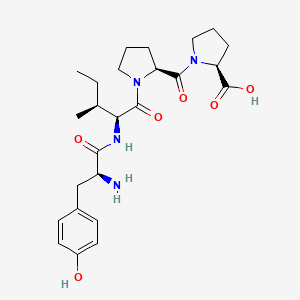
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)
